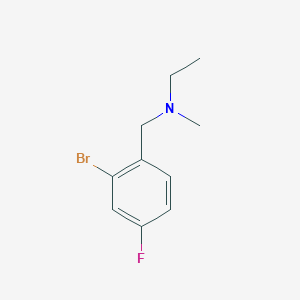

N-(2-bromo-4-fluorobenzyl)-N-methylethanamine

Übersicht

Beschreibung

N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with N-methylethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the ortho position on the benzyl ring is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the fluorine atom at the para position.

Reaction Conditions and Reagents

| Reagent System | Solvent | Temperature | Outcome |

|---|---|---|---|

| Cu(I) catalyst + amines | DMF | 80–100°C | Bromine replaced with pyridyl/amine groups |

| K₂CO₃ + thiophenol | DMSO | 60°C | Thioether formation at ortho position |

Key Findings :

-

Copper-catalyzed reactions enable coupling with nitrogen-containing nucleophiles (e.g., pyridines) to yield derivatives like N-(2-pyridyl-4-fluorobenzyl)-N-methylethanamine .

-

Thiophenol displaces bromine under basic conditions, forming a thioether linkage .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid Partner | Catalyst System | Solvent | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 72–85% |

| Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | THF | 65–78% |

Mechanistic Insight :

-

The fluorine atom stabilizes the transition state via electron-withdrawal, enhancing coupling efficiency.

Amine Functionalization

The secondary amine undergoes alkylation and acylation reactions.

Alkylation

| Alkylating Agent | Base | Product |

|---|---|---|

| Ethyl iodide | K₂CO₃ | N-(2-bromo-4-fluorobenzyl)-N-methyl-N-ethylethanamine |

| Benzyl chloride | NaH | Quaternary ammonium salt |

Note : Steric hindrance from the methyl group limits reactivity toward bulky electrophiles.

Acylation

| Acylating Agent | Solvent | Product |

|---|---|---|

| Acetyl chloride | CH₂Cl₂ | N-acetyl derivative |

| Benzoyl chloride | Et₃N | N-benzoylated product |

Oxidation Reactions

The ethylamine chain is oxidized under controlled conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | N-oxide |

| KMnO₄ | H₂O, 80°C | Degradation to carboxylic acid |

Caution : Strong oxidants like KMnO₄ lead to decomposition of the benzyl moiety.

Reduction Reactions

The bromine atom can be reductively removed under hydrogenation conditions.

Catalytic Hydrogenation

| Catalyst | Solvent | Pressure | Product |

|---|---|---|---|

| Pd/C, H₂ | EtOH | 1 atm | N-(4-fluorobenzyl)-N-methylethanamine |

| Raney Ni | THF | 3 atm | Dehalogenated amine |

Yield : 88–92% for Pd/C-mediated debromination .

Complexation with Metals

The amine group acts as a ligand for metal ions.

Coordination Chemistry

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Catalytic intermediates |

| Fe(NO₃)₃ | 1:3 | Octahedral | Magnetic studies |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

N-(2-bromo-4-fluorobenzyl)-N-methylethanamine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects on neurological disorders and other medical conditions. For instance, compounds with similar structures have been shown to interact with neurotransmitter receptors, which may lead to novel treatments for conditions such as depression or anxiety disorders.

Case Study: Neurological Applications

A study investigated the effects of related compounds on serotonin receptors, revealing that modifications in the bromine and fluorine positions significantly affected receptor binding affinity. This finding underscores the importance of structural variations in developing effective psychoactive medications .

Material Science

Development of Advanced Materials

The compound's unique structure allows it to be utilized in the development of advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for applications in organic electronics and photonics.

Data Table: Material Properties Comparison

| Property | This compound | Related Compounds |

|---|---|---|

| Solubility | Moderate | Varies |

| Thermal Stability | High | Moderate |

| Conductivity | Low | Varies |

| Optical Activity | Present | Absent |

Biological Studies

Enzyme Inhibition and Receptor Binding

In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activity, providing insights into metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that this compound can inhibit certain enzymes involved in drug metabolism, which may affect the pharmacokinetics of co-administered drugs. A notable study demonstrated that the compound inhibited cytochrome P450 enzymes, leading to altered drug metabolism profiles in experimental models .

Toxicology and Safety Assessments

Given its potential use as a psychoactive substance, understanding the toxicity and safety profile of this compound is crucial. Recent reports highlight accidental ingestions leading to severe reactions, emphasizing the need for comprehensive safety evaluations before clinical use.

Wirkmechanismus

The mechanism of action of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-fluorobenzyl alcohol

- 3-Bromo-2-fluorobenzyl alcohol

- 5-Fluoro-2-methylbenzyl alcohol

Uniqueness

N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, metabolic pathways, and relevant case studies.

This compound is characterized by the presence of a bromine and a fluorine atom on the benzyl moiety, which influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions, leading to the formation of substituted derivatives that may exhibit distinct biological activities.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptors (5-HT2A and 5-HT2C). These interactions can lead to modulation of various signaling pathways associated with mood regulation, cognition, and perception. The compound has been investigated for its potential as a ligand in receptor binding studies, suggesting that it may act as an agonist or antagonist depending on the specific receptor context .

Binding Affinity and Selectivity

Research indicates that compounds with similar structures to this compound demonstrate varying degrees of binding affinity to serotonin receptors. For instance, related benzyl derivatives have shown high selectivity for the 5-HT2A receptor over the 5-HT2C receptor, which is crucial for their psychoactive effects . The binding affinities are typically quantified using values, where lower values indicate higher binding affinity.

| Compound | 5-HT2A | 5-HT2C |

|---|---|---|

| This compound | TBD | TBD |

| 25B-NBF | 8.57 | 7.77 |

| 25I-NBOMe | TBD | TBD |

Case Studies

- Toxicological Analysis : A case study documented the postmortem analysis of a subject who ingested a substance structurally similar to this compound. Toxicological tests revealed significant levels of metabolites in body fluids, highlighting the compound's potential for severe intoxication and its implications in forensic toxicology .

- Metabolism Studies : In vitro studies have demonstrated that related compounds undergo extensive metabolism in human hepatocytes, resulting in multiple metabolites. These studies provide insight into the metabolic pathways that may also apply to this compound, suggesting potential routes for detoxification or bioactivation .

Research Applications

The compound has been explored for various applications:

- Drug Development : Its receptor-binding properties make it a candidate for further development as a therapeutic agent targeting mood disorders or other neurological conditions.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which could be beneficial in pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(12)6-10(8)11/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKFCQYTORDKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.